REACTION_CXSMILES
|
[O-:1][S:2]([O-:5])(=O)=[O:3].[Ca+2].[C:7]([OH:18])(=[O:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1.OS(O)(=O)=O.O=S(=O)=O.C>O.[Hg]>[S:2]([C:15]1[CH:16]=[C:8]([C:7]([OH:18])=[O:17])[CH:9]=[CH:10][C:11]=1[C:12]([OH:14])=[O:13])([OH:5])(=[O:3])=[O:1] |f:0.1,3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Name
|
ice
|
Quantity
|
132 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The light brown solution was stirred at 255°-260° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled overnight to room temperature
|
Type
|
CUSTOM
|
Details
|
a precipitate had formed
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
WAIT
|
Details
|
to stand for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
The solid acid thus obtained
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 35 minutes
|
Duration
|
35 min
|
Type
|
FILTRATION
|
Details
|
It was then filtered hot
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was saturated with gaseous hydrogen chloride (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the product precipitated out
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 in a vacuum dessicator for 48 hours (79 g, 53%)
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
recrystallized 3 times from acetic acid
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in 200 ml of hot acetic acid
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
It was then filtered hot
|
Type
|
CUSTOM
|
Details
|
was stored in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate which resulted
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried at room temperature for several hours
|
Type
|
CUSTOM
|
Details
|
The dry pale yellow product (61 g, 41%) melted at 244°-249° C. (Lit 254°-258° C.)
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=O)O)C=CC(=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |